REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4][CH2:3]1.[C:15]1([C:21]2[CH:26]=[CH:25][C:24](O)=[CH:23][CH:22]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)(C)C)=O)=NC(OC(C)(C)C)=O.[CH2:63]([Cl:65])[Cl:64]>>[NH3:5].[CH2:63]([Cl:65])[Cl:64].[C:15]1([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH:20]=[CH:19][C:18]([O:1][CH:2]2[CH2:3][CH2:4][NH:5][CH2:6][CH2:7]2)=[CH:17][CH:16]=1 |f:5.6|
|
Name
|
|
Quantity
|
497 mg
|
Type
|
reactant
|
Smiles
|
OC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
608 mg
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was shaken for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
WASH
|
Details
|
The pad was washed with DCM (3×5 mL)
|
Type
|
CUSTOM
|
Details
|
the combined filtrates were evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dioxane (5 mL)
|
Type
|
ADDITION
|
Details
|
treated with hydrogen chloride (5 mL of a 4 N solution in dioxane)
|
Type
|
WAIT
|
Details
|
After 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
solvent was removed
|
Type
|
ADDITION
|
Details
|
the residue was treated with 10% aqueous sodium hydroxide (20 mL)
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with DCM (2×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N.C(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
YIELD: PERCENTYIELD | 1% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)OC1CCNCC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 107 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |